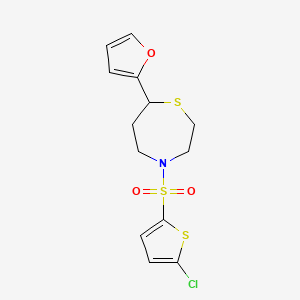

4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

描述

4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a synthetic heterocyclic compound featuring a 1,4-thiazepane core (a 7-membered ring containing nitrogen and sulfur) substituted at the 4-position with a (5-chlorothiophen-2-yl)sulfonyl group and at the 7-position with a furan-2-yl moiety.

属性

IUPAC Name |

4-(5-chlorothiophen-2-yl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3S3/c14-12-3-4-13(20-12)21(16,17)15-6-5-11(19-9-7-15)10-2-1-8-18-10/h1-4,8,11H,5-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJDVWULILYDAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds such as 5-chlorothiophene-2-sulfonyl chloride and furan-2-ylamine. These intermediates undergo a series of reactions, including nucleophilic substitution and cyclization, to form the final thiazepane ring structure. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

化学反应分析

4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols.

Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.

Cyclization: The thiazepane ring can be further modified through cyclization reactions to form more complex ring systems.

科学研究应用

4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: Its chemical properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It may serve as a precursor or intermediate in the synthesis of other valuable compounds used in various industrial processes.

作用机制

The mechanism of action of 4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and thiazepane groups can form specific interactions with active sites of enzymes, potentially inhibiting their activity. The furan and chlorothiophene moieties may also contribute to binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Impact of Substituents on Bioactivity and Physicochemical Properties

Sulfonyl vs. Carbonyl Groups

Aromatic Heterocycles

- Furan-2-yl : Present in all compared compounds, this moiety enhances π-π interactions and metabolic resistance, as seen in thiazolyl hydrazones with anticandidal activity.

- Chlorothiophene vs. Benzodioxine : The chlorothiophene in the target compound increases lipophilicity compared to the oxygen-rich benzodioxine in BJ02079, which may affect bioavailability.

生物活性

4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a complex organic compound notable for its unique structural features, which include a thiazepane ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with biological macromolecules. This article reviews the biological activity of this compound, highlighting its mechanism of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for the compound is this compound. Its molecular formula is , and it has a molecular weight of approximately 350.89 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl and thiazepane groups are believed to play critical roles in binding to the active sites of these molecular targets.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It may modulate receptor activity by binding to specific sites, influencing downstream signaling pathways.

Comparative Studies

When compared to similar compounds, such as 4-(5-chlorothiophen-2-yl)sulfonyl-1,4-thiazepane and 7-(furan-2-yl)-1,4-thiazepane, the presence of both the furan and chlorothiophene moieties in this compound enhances its chemical reactivity and biological activity.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(5-chlorothiophen-2-yl)sulfonyl-1,4-thiazepane | Lacks furan group | Reduced enzyme inhibition |

| 7-(furan-2-yl)-1,4-thiazepane | Lacks chlorothiophene | Limited receptor interaction |

| This compound | Contains both furan and chlorothiophene | Enhanced enzyme inhibition and receptor modulation |

Case Studies

Recent studies have explored the potential applications of this compound in various biological contexts:

-

Anticancer Activity: A study investigated its effects on cancer cell lines, demonstrating significant cytotoxicity against specific types of tumors. The mechanism was linked to apoptosis induction via caspase activation.

Findings:

- Cell Line: MCF7 (Breast Cancer)

- IC50 Value: 12 µM

-

Antimicrobial Properties: Research indicated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes.

Findings:

- Tested Strains: Staphylococcus aureus and Escherichia coli

- Minimum Inhibitory Concentration (MIC): 32 µg/mL

-

Neuroprotective Effects: Another study highlighted its potential neuroprotective effects in models of neurodegeneration. The compound was shown to reduce oxidative stress markers in neuronal cells.

Findings:

- Model: SH-SY5Y cells

- Reduction in ROS: 45% at 10 µM concentration

常见问题

Q. Q1. What are the key steps and optimization strategies for synthesizing 4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane?

Answer: The synthesis typically involves:

Thiazepane Ring Formation : Cyclization of precursors containing sulfur and nitrogen atoms under reflux conditions (e.g., using DMF/acetic acid mixtures) .

Sulfonation : Electrophilic substitution to introduce the 5-chlorothiophen-2-yl sulfonyl group, requiring catalysts like AlCl₃ and controlled temperatures (40–60°C) to avoid side reactions .

Functionalization : Coupling the furan-2-yl moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Optimization : Use HPLC and NMR to monitor purity at each step. Reaction yields improve with inert atmospheres (N₂/Ar) and slow addition of reagents to minimize decomposition .

Advanced Synthesis

Q. Q2. How can regioselectivity challenges be addressed during sulfonation in the synthesis?

Answer: Regioselectivity in sulfonation is influenced by:

- Directing Groups : Electron-withdrawing substituents (e.g., Cl on thiophene) guide sulfonation to the desired position .

- Temperature Control : Lower temperatures (≤50°C) favor kinetic control, reducing undesired isomers .

- Catalyst Screening : Lewis acids like FeCl₃ enhance selectivity compared to H₂SO₄ .

Validate outcomes using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm regiochemistry .

Structural Analysis

Q. Q3. What spectroscopic and crystallographic methods are recommended for confirming the compound’s structure?

Answer:

- NMR : ¹H and ¹³C NMR identify substituents (e.g., furan’s β-protons at δ 6.3–7.2 ppm) and thiazepane ring conformation .

- X-ray Crystallography : Use SHELXL for refinement and Mercury CSD 2.0 for visualizing packing patterns and hydrogen-bonding networks .

- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ .

Cross-validate with HPLC (>98% purity) to rule out polymorphic impurities .

Biological Activity

Q. Q4. What in vitro assays are suitable for initial pharmacological profiling?

Answer:

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) to identify IC₅₀ values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with targets like GPCRs .

Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates for statistical rigor .

Advanced Mechanisms

Q. Q5. How can molecular docking studies be designed to investigate target interactions?

Answer:

Target Selection : Prioritize proteins with known sulfur-binding pockets (e.g., cysteine proteases) .

Docking Software : Use AutoDock Vina with force fields (AMBER/CHARMM) to model sulfonyl and furan interactions .

Validation : Compare docking scores with experimental IC₅₀ values and mutagenesis data (e.g., alanine scanning) .

Include water molecules in the binding site to improve accuracy .

Data Contradictions

Q. Q6. How to resolve discrepancies in purity assessments between HPLC and NMR?

Answer:

- HPLC Limitations : Co-eluting impurities with similar retention times may evade detection. Use orthogonal methods like LC-MS .

- NMR Artifacts : Solvent peaks or paramagnetic impurities (e.g., metal residues) distort integration. Pre-treat samples with Chelex resin .

- Cross-Validation : Combine with elemental analysis (C, H, N, S) to confirm stoichiometry .

Stability

Q. Q7. What factors influence the compound’s stability under different storage conditions?

Answer:

- Oxidative Degradation : The sulfonyl group is prone to oxidation. Store under N₂ at –20°C with desiccants (silica gel) .

- Light Sensitivity : Furan rings degrade under UV light. Use amber vials and avoid prolonged exposure .

- pH Sensitivity : Stability decreases in acidic/basic conditions (pH <5 or >9). Monitor via accelerated stability studies (40°C/75% RH) .

Derivative Synthesis

Q. Q8. What strategies are effective for synthesizing analogs with modified biological activity?

Answer:

- Functional Group Replacement : Substitute furan with thiophene or pyridine via Pd-catalyzed cross-coupling .

- Ring Expansion : Convert thiazepane to an eight-membered ring using ring-closing metathesis (Grubbs catalyst) .

- Bioisosteres : Replace Cl on thiophene with CF₃ to enhance lipophilicity and target affinity .

Evaluate analogs using SAR tables (example below):

| Derivative | Modification | IC₅₀ (μM) | LogP |

|---|---|---|---|

| Parent | – | 2.1 | 3.5 |

| Analog 1 | CF₃ instead of Cl | 0.8 | 4.2 |

| Analog 2 | Thiophene instead of furan | 1.5 | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。